![molecular formula C9H12N2O2 B6239423 2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid CAS No. 52834-60-3](/img/no-structure.png)
2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
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Description
“2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid” is a synthetic compound that belongs to the class of indazole derivatives. It has a molecular weight of 136.1943 .
Synthesis Analysis
The synthesis of “this compound” involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, which yields cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Molecular Structure Analysis
The structure of the compounds was elucidated by IR, mass, and one- and two-dimensional NMR spectra . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .Chemical Reactions Analysis
The reaction of 4-oxocyclo-hexane-1,3-dicarboxamides with phenylhydrazine led to the formation of hydrazones instead of indazoles . The synthesized compounds were tested for antimicrobial, analgesic, and anti-inflammatory activities .Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methyl-1H-indazole-5-carboxylic acid", "ethyl acetoacetate", "sodium ethoxide", "methyl iodide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium ethoxide to form the corresponding enolate.", "Step 2: The enolate is then reacted with methyl iodide to form the methyl ester.", "Step 3: The methyl ester is reduced with sodium borohydride to form the corresponding alcohol.", "Step 4: The alcohol is then reacted with 2-methyl-1H-indazole-5-carboxylic acid in the presence of acetic acid to form the desired indazole derivative.", "Step 5: The indazole derivative is then hydrolyzed with hydrochloric acid to remove the ethyl ester group and form the corresponding acid.", "Step 6: The acid is then neutralized with sodium hydroxide and purified by recrystallization from water to obtain the final product, 2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid." ] } | |
CAS RN |
52834-60-3 |
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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